molecular formula C22H22N2O3S B3455932 N-(2-ethylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide

N-(2-ethylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide

Cat. No. B3455932
M. Wt: 394.5 g/mol
InChI Key: IZBYODWMEYXLJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide, also known as ESI-09, is a small molecule inhibitor that is widely used in scientific research. It is a potent and selective inhibitor of the Rho GTPase exchange factor (GEF) activity of LARG and PDZ-RhoGEF, which are two key regulators of Rho signaling pathways.

Mechanism of Action

N-(2-ethylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide is a selective inhibitor of the Rho GTPase exchange factor (GEF) activity of LARG and PDZ-RhoGEF. It binds to the DH-PH domains of LARG and PDZ-RhoGEF, which are responsible for catalyzing the exchange of GDP for GTP on Rho GTPases. By inhibiting the GEF activity of LARG and PDZ-RhoGEF, N-(2-ethylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide suppresses the activation of Rho signaling pathways.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to have several biochemical and physiological effects. It inhibits the migration and invasion of cancer cells by suppressing RhoA activity. It also affects cytoskeletal dynamics, cell adhesion, and cell polarity. In addition, N-(2-ethylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to play a role in neuronal development and synaptic plasticity.

Advantages and Limitations for Lab Experiments

N-(2-ethylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of the Rho GTPase exchange factor (GEF) activity of LARG and PDZ-RhoGEF. It is also cell-permeable and can be used in live-cell imaging experiments. However, N-(2-ethylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has some limitations. It is not effective against other Rho GEFs and does not inhibit Rho GTPase activity directly. It also has some off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of N-(2-ethylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide in scientific research. One potential application is the study of the role of Rho signaling pathways in cancer metastasis. N-(2-ethylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide could be used to investigate the effects of RhoA inhibition on tumor cell migration and invasion in vitro and in vivo. Another potential application is the study of the role of Rho signaling pathways in neuronal development and synaptic plasticity. N-(2-ethylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide could be used to investigate the effects of RhoA inhibition on dendritic spine formation, synaptic transmission, and plasticity. Finally, N-(2-ethylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide could be used in combination with other inhibitors to study the interplay between different signaling pathways in various biological processes.

Scientific Research Applications

N-(2-ethylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide is widely used in scientific research to study the role of Rho signaling pathways in various biological processes. It has been shown to inhibit the migration and invasion of cancer cells by suppressing RhoA activity. N-(2-ethylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has also been used to study the effects of Rho signaling pathways on cytoskeletal dynamics, cell adhesion, and cell polarity. In addition, N-(2-ethylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been used to investigate the role of Rho signaling pathways in neuronal development and synaptic plasticity.

properties

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-(2-ethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-3-17-9-7-8-12-21(17)23-22(25)18-13-15-19(16-14-18)24(2)28(26,27)20-10-5-4-6-11-20/h4-16H,3H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBYODWMEYXLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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